N-Methyl-N-phenyldiazenyl-octan-1-amine
Description
N-Methyl-N-phenyldiazenyl-octan-1-amine is an alkylamine derivative featuring an octan-1-amine backbone substituted with a methyl group and a phenyldiazenyl moiety. The phenyldiazenyl group (-N=N-C₆H₅) introduces unique electronic and steric properties, distinguishing it from simpler alkylamines.
Properties
CAS No. |
66974-81-0 |
|---|---|
Molecular Formula |
C15H25N3 |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-methyl-N-phenyldiazenyloctan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-3-4-5-6-7-11-14-18(2)17-16-15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3 |
InChI Key |
YQXDHBMGKYAXRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyldiazenyl-octan-1-amine typically involves the reaction of aniline derivatives with alkylating agents. One common method is the diazotization of aniline followed by coupling with an octylamine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents such as dimethyl carbonate and catalysts like aluminum oxide are often employed to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyldiazenyl-octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-Methyl-N-phenyldiazenyl-octan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyldiazenyl-octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to modulate the activity of specific proteins and signaling molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with N-Methyl-N-phenyldiazenyl-octan-1-amine but differ in substituents or chain length:
Key Observations :
- Phenpromethamine (C₉H₁₃N) has a shorter carbon chain and a branched phenylpropyl group, enhancing its volatility compared to the longer, linear octan-1-amine backbone of the target compound .
- N-Methyl-N-octyloctan-1-amine (C₁₇H₃₇N) is fully aliphatic, leading to higher lipophilicity (logP ~8–10) but reduced polarity compared to the diazenyl-containing target compound .
- The adamantane- and oxadiazole-containing amine (C₂₀H₂₅N₃O₂) demonstrates how heterocyclic and rigid substituents can influence bioavailability and thermal stability .
Physicochemical Properties
Notable Differences:
- The diazenyl group in the target compound likely reduces thermal and photochemical stability compared to fully aliphatic amines like N-Methyl-N-octyloctan-1-amine.
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